2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives, such as “2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione”, can be achieved by self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Chemical Reactions Analysis
Indane-1,3-dione, a key component of “2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione”, is a versatile building block used in numerous applications . It can undergo different chemical reactions, enabling access to this scaffold and its most common derivatives .Scientific Research Applications
Hypolipidemic Activity of Indan-1,3-dione Derivatives
A study explored the hypolipidemic activities of 2-substituted indan-1,3-dione derivatives, including 2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione. These derivatives were found to reduce serum cholesterol and triglycerides in rodents, outperforming clofibrate, a known lipid-lowering drug. The derivatives also inhibited key enzymes involved in lipid synthesis, leading to reduced tissue lipid levels and increased fecal lipid excretion (Murthy et al., 1985).
Neuropharmacological Applications
Influence on Learning and Memory
A study focused on the synthesis of novel derivatives of 4-oxo-3-methylcytisine with the phenyl moiety bonded through various spacers and assessed their ability to influence learning and memory in rats. The study identified hit-compounds that effectively influenced learning and memory in conditioned passive avoidance reflex (CPAR) tests, marking them as potential scaffolds for synthesizing new derivatives with neuropharmacological activity (Tsypysheva et al., 2019).
Anticonvulsant Applications
Novel Fluorinated Pyrrolo[1,2-a]pyrazine-2,6-dione Derivatives
Research demonstrated that incorporating fluorine atoms into certain derivatives can significantly enhance their anticonvulsant potency. The study identified specific meta-trifluoromethyl and meta-trifluoromethoxy derivatives with a broad spectrum of activity across preclinical seizure models, showcasing their potential as anticonvulsant agents (Dawidowski et al., 2014).
properties
IUPAC Name |
3-hydroxy-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]inden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-11-7-5-10(6-8-11)21-9-14-15(22)12-3-1-2-4-13(12)16(14)23/h1-9,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKIVJYKYPACND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)OC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148769 | |
Record name | 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-(Trifluoromethoxy)phenyl)amino)methylene)indane-1,3-dione | |
CAS RN |
946386-79-4 | |
Record name | 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.